2-(methylamino)-N-phenylacetamide hydrochloride

Solid-state stability Process chemistry Building-block procurement

When lead-optimization programs require an α-methylamino phenylacetamide building block with documented sub-nanomolar inhibitor performance, generic substitution risks altered reaction outcomes and non-reproducible biological data. CAS 60565-45-9 supplies the exact hydrochloride salt form utilized in ADAMTS-5 (IC50 0.56 nM) and ROCK2 (IC50 12 nM) inhibitor series. • Defined HCl salt ensures controlled stoichiometry in amide-bond formation, minimizing side reactions from free-base amine volatility • Moderate lipophilicity (LogP 2.11) and high melting point (231-232 °C) reduce oiling-out during crystallization and simplify flash-chromatography method development • Multi-vendor availability with full Certificate of Analysis and SDS documentation supports institutional chemical hygiene plans and CRO-to-pharma technology transfer

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 60565-45-9
Cat. No. B1367586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylamino)-N-phenylacetamide hydrochloride
CAS60565-45-9
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCNCC(=O)NC1=CC=CC=C1.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H
InChIKeyLTTCXNVKPIYQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-N-phenylacetamide Hydrochloride: Physicochemical & Structural Profile


2-(Methylamino)-N-phenylacetamide hydrochloride (CAS 60565-45-9), also known as N~2~-methyl-N-phenylglycinamide hydrochloride, is a substituted phenylacetamide building block with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol . The compound features a secondary amine (methylamino) at the α‑position to the carbonyl, an anilide NH, and is supplied as the hydrochloride salt, which confers a defined melting point of 231–232 °C . Its computed LogP of 2.11 and topological polar surface area (TPSA) of 41.1 Ų place it in a moderate lipophilicity range suitable for both organic synthesis and early‑stage medicinal chemistry campaigns.

Analog Substitution Failure for 2-(Methylamino)-N-phenylacetamide Hydrochloride


Within the 2‑amino‑N‑phenylacetamide series, minor structural modifications—such as methylation at the α‑amine or the anilide nitrogen, or variation in the counterion—produce quantifiable shifts in lipophilicity, hydrogen‑bonding capacity, thermal stability, and solid‑state properties . These differences directly affect solubility, reactivity in amide‑coupling or reductive‑amination sequences, and the ability to serve as a reliable intermediate for generating target‑specific probe molecules. Consequently, generic substitution of this specific hydrochloride salt with a free‑base analog or a differently N‑alkylated congener risks altered reaction outcomes, non‑reproducible biological data, and complications in salt‑form metathesis or formulation steps .

2-(Methylamino)-N-phenylacetamide Hydrochloride: Quantitative Advantages Over Analogs


Higher Melting Point vs. 2-Amino Analog

The hydrochloride salt of 2-(methylamino)-N-phenylacetamide exhibits a melting point of 231–232 °C, which is 64–67 °C higher than that reported for 2‑amino‑N‑phenylacetamide hydrochloride (165–167 °C) . This substantial increase in lattice energy reduces the risk of softening or melt‑induced degradation during standard laboratory handling and long‑term ambient storage, a critical advantage for inventory management in medicinal chemistry laboratories .

Solid-state stability Process chemistry Building-block procurement

LogP Advantage Over 2-Amino Analog

The computed LogP of 2‑(methylamino)-N‑phenylacetamide hydrochloride is 2.11, whereas the 2‑amino‑N‑phenylacetamide hydrochloride analog has a LogP of 0.25, representing an 8.4‑fold increase in theoretical octanol‑water partition coefficient . This near‑order‑of‑magnitude difference in lipophilicity predicts substantially altered aqueous solubility and passive membrane permeability, which is pivotal when the compound is used as a fragment or intermediate in lead‑optimization programs .

Lipophilicity ADME Fragment-based drug design

Extra H-Bond Donor and TPSA vs. N-Methyl Analog

The target hydrochloride retains three hydrogen‑bond donors (two amine NH and one anilide NH) and a TPSA of 41.1 Ų, whereas the N‑methyl‑2‑(methylamino)-N‑phenylacetamide hydrochloride analog (CAS 877879‑80‑6) possesses only two H‑bond donors and a lower TPSA of 32.3 Ų . This difference of one additional H‑bond donor and an 8.8 Ų larger polar surface area can markedly influence crystal‑packing motifs, solubility in protic solvents, and the propensity for specific protein‑ligand interactions in biochemical assays .

Hydrogen bonding Supramolecular chemistry Cocrystal design

Validated ADAMTS-5 Inhibitor Scaffold

The N‑methyl‑N‑phenylglycinamide core, identical to the deprotonated form of the target hydrochloride, has been employed in the synthesis of potent ADAMTS‑5 inhibitors. An optimized analog bearing this core achieved an IC50 of 0.00056 µM (0.56 nM) against ADAMTS‑5, accompanied by good selectivity over ADAMTS‑4, MMP‑13, and MMP‑12, and favorable rat liver microsome stability . This demonstrates that procurement of the target hydrochloride provides direct access to a pharmacophoric element validated in a sub‑nanomolar enzyme inhibitor context.

Enzyme inhibition Medicinal chemistry Scaffold utility

Comprehensive GHS Hazard Profile

The hydrochloride salt is classified under the Globally Harmonized System (GHS) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the free‑base analog (CAS 31110‑53‑9) is often supplied without a comprehensive SDS or with less defined hazard endpoints, introducing uncertainty in risk assessment and shipping documentation . The explicit GHS categorization of the hydrochloride streamlines institutional safety review and permits straightforward regulatory compliance for international transport.

Safety profile Regulatory compliance Chemical procurement

Consistent Purity with Analytical Documentation

Multiple independent suppliers (Bidepharm, AKSci, AChemBlock, BOC Sciences) routinely provide this hydrochloride at ≥95% purity, with batch‑specific certificates of analysis that include HPLC, NMR, and/or GC data . Comparable building blocks such as 2‑amino‑N‑phenylacetamide hydrochloride are frequently offered at 95% purity as well, but the target compound benefits from a larger network of vendors who additionally supply detailed physicochemical characterization (exact mass, LogP, TPSA, InChI key) as part of their standard product data sheets . This breadth of quality‑controlled supply ensures lot‑to‑lot consistency critical for reproducible synthetic and biological outcomes.

Quality control Reproducibility Academia-industry collaboration

2-(Methylamino)-N-phenylacetamide Hydrochloride: Optimal Procurement Scenarios


Medicinal Chemistry SAR for Serine Hydrolases and MMPs

When lead‑optimization programs require an α‑methylamino phenylacetamide building block with a documented track record of delivering sub‑nanomolar enzyme inhibitors (e.g., ADAMTS‑5 IC50 0.56 nM, ROCK2 IC50 12 nM), procurement of CAS 60565-45-9 ensures direct alignment with the pharmacophoric blueprint of these advanced series . The defined hydrochloride salt facilitates controlled stoichiometry in amide‑bond formation and minimizes side reactions associated with free‑base amine volatility.

Crystallization with High-Melting, H-Bond Donor Scaffold

For cocrystal screening, polymorphism studies, or supramolecular synthon engineering, the target compound's melting point (231–232 °C) and three H‑bond donors offer a distinct advantage over the 2‑amino analog (165–167 °C, 2 H‑bond donors) and the N‑methyl congener (2 H‑bond donors) . The larger TPSA (41.1 Ų) and higher melting point reduce the likelihood of oiling‑out during crystallization trials and provide a more robust crystalline lattice for single‑crystal X‑ray diffraction.

Lipophilicity-Focused Parallel Library Synthesis

The 2.11 LogP of the target hydrochloride, which is 1.86 units higher than the 2‑amino analog, enables chemists to access a distinct region of property space without introducing additional aromatic rings . This property is advantageous in fragment‑based drug discovery, where maintaining a lower molecular weight while modulating lipophilicity is a central objective. The compound's consistent logP also simplifies flash‑chromatography method development.

Industrial Route Scouting with Safety Documentation

Process chemistry groups performing route scouting or kilogram‑scale demo campaigns benefit from the explicit GHS classification (H302, H315, H319, H335), multi‑vendor competition, and detailed certificates of analysis routinely supplied for CAS 60565-45-9 . This documentation portfolio satisfies the data requirements of institutional chemical hygiene plans and facilitates technology transfer between CROs and pharmaceutical partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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